N-(2-氯乙基)苯磺酰胺

描述

Synthesis Analysis

The synthesis of N-(2-chloroethyl)benzenesulfonamide derivatives has been explored in various studies. For instance, a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized by reacting potassium salts with different amines, leading to compounds with significant antitumor activity . Another study reported the synthesis of 2-methyl-N-(2,2,2-trichloroethyl)benzenesulfonamides from the reaction of N,N-dichloro-2-methylbenzenesulfonamide with trichloroethylene, demonstrating the high reactivity of the resulting product . Additionally, the synthesis of N-chloro-N-2,2,2-trichloroethyl-p-chlorobenzenesulfonamide was achieved by adding N,N-dichloro-p-chlorobenzenesulfonamide to vinylidene chloride, with the reaction being accelerated by benzoyl peroxide or SnCl4 .

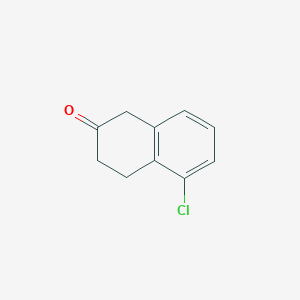

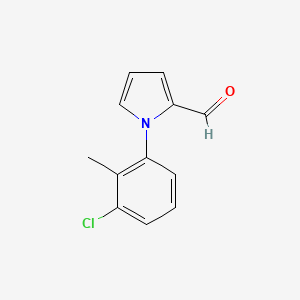

Molecular Structure Analysis

The molecular structure of N-(2-chloroethyl)benzenesulfonamide derivatives is crucial for their biological activity. The structure-activity relationships (SAR) of these compounds have been discussed in the context of their antitumor properties . In another study, the NMR spectra data indicated that the synthesized compounds are characterized by a slow inversion of the nitrogen atom, which could be significant for their reactivity and potential applications .

Chemical Reactions Analysis

The chemical reactivity of N-(2-chloroethyl)benzenesulfonamide derivatives has been demonstrated in various reactions. For example, the addition of water and 2-methylbenzenesulfonamide to the synthesized products showed high reactivity, as well as reactions with benzene, toluene, anisole, thiophene, and 2-chlorothiophene . The adduct formed in one study reacted with ethylene, styrene, and allyl chloride under radical addition conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-chloroethyl)benzenesulfonamide derivatives are influenced by their molecular structure and the substituents present. The antitumor activity of these compounds, as well as their selectivity towards certain cancer cell lines, suggests that they have specific physical and chemical characteristics that enable them to interact with biological targets . The regioselectivity observed in the reaction of N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide with substituted arenes indicates that the electronic and steric effects of the substituents play a significant role in determining the properties of these compounds .

Case Studies

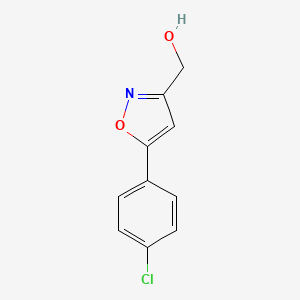

The most prominent case study involves the compound N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, which showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines . Another case study includes the biological screening of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes .

科学研究应用

分子结构和相互作用

N-(2-氯乙基)苯磺酰胺及其衍生物已被研究其独特的分子结构,这些结构通过广泛的分子内和分子间氢键稳定。这些键形成分子链,并有助于化合物在药用应用中的稳定性和潜在相互作用。与该化合物密切相关的羰酰磺酰胺衍生物由于其稳定的分子结构 (Siddiqui et al., 2008),展现出在药用应用中的显著潜力。

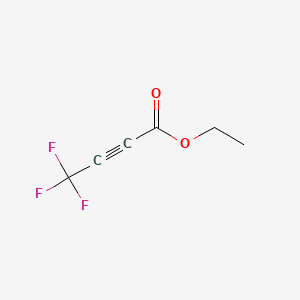

化学转化和应用

N-(2-氯乙基)苯磺酰胺的衍生物已被用作各种化学转化中的关键中间体。这些转化包括产生多样化特权骨架的不寻常重排,突显了该化合物在合成化学中的多功能性以及创造各种有用化合物的潜力。这些化合物及其衍生物在化学合成中的策略和应用已被广泛审查和总结,展示了它在组合化学领域中的重要作用 (Fülöpová & Soural, 2015)。

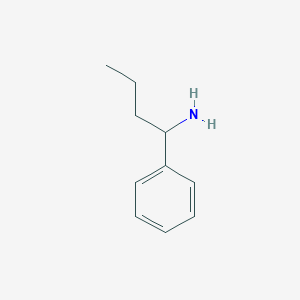

抗菌和酶抑制性能

N-(2-氯乙基)苯磺酰胺衍生物在药理学分析中显示出有希望的结果,对革兰氏阳性和阴性细菌菌株表现出中等到高活性。此外,一些衍生物已被确认为有效的α-葡萄糖苷酶抑制剂,暗示在管理与酶活性相关疾病中的潜在应用。这些化合物展示了不同水平的细胞毒性,这可能在开发新的治疗剂中具有相关性 (Abbasi et al., 2016)。

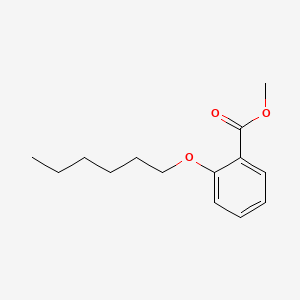

环境分析和提取技术

该化合物及其相关衍生物由于在工业和家庭应用中的广泛使用而被认为是新兴污染物。针对这些化合物已开发出新颖高效的提取技术,如低压微波辅助提取,使得能够在土壤等环境样品中对其进行定量分析。这突显了监测和了解这些化合物的环境影响的重要性 (Speltini et al., 2016)。

属性

IUPAC Name |

N-(2-chloroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJJRTVXGFTULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

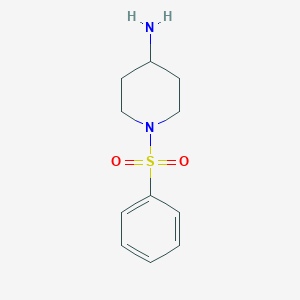

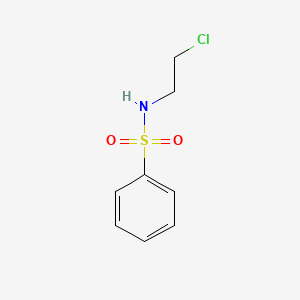

C1=CC=C(C=C1)S(=O)(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404280 | |

| Record name | N-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloroethyl)benzenesulfonamide | |

CAS RN |

6453-86-7 | |

| Record name | N-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)

![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)

![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)

![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)